The Architect's Guide to N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1): Synthesis, Structural Dynamics, and Heterocyclic Applications
The Architect's Guide to N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1): Synthesis, Structural Dynamics, and Heterocyclic Applications
Executive Summary
In the realm of synthetic organic chemistry and drug discovery, bis-alicyclic building blocks offer unique conformational rigidity that is highly prized in pharmacophore design. N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine (CAS 7149-51-1) —also known systematically as 2-(cyclohexylideneamino)cyclohex-1-ene-1-carboxamide—is a highly specialized enamine-imine intermediate[1].
Characterized by a fused cyclohexene ring, an imine bridge, and a terminal carboxamide group, this compound serves as a critical precursor for the synthesis of complex spiro-heterocycles, particularly spiro-quinazolines and pyrimidone derivatives[2]. This whitepaper deconstructs the physicochemical profile, the mechanistic causality behind its synthesis, and its downstream applications in drug development.
Physicochemical Profiling and Structural Dynamics
Understanding the physical parameters of CAS 7149-51-1 is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule exists in a delicate tautomeric equilibrium. The primary structure features a "push-pull" enamine system, where the electron-donating amino group is conjugated through the cyclohexene double bond to the electron-withdrawing carboxamide group.
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Reference / Source |
| CAS Registry Number | 7149-51-1 | [1] |
| Molecular Formula | C₁₃H₂₀N₂O | [1],[3] |
| Molecular Weight | 220.31 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 55.45 Ų | [4] |
| LogP (Predicted) | 3.40 | [4] |
| SMILES (Iminol Tautomer) | C1CCC(=NC2=C(CCCC2)C(=N)O)CC1 | [1] |
| Structural Class | Bulk Drug Intermediate / Enamine-Imine | [3] |
Strategic Insight: The LogP of 3.40 combined with a TPSA of 55.45 Ų places this scaffold well within Lipinski’s Rule of Five[4]. While rarely used as an active pharmaceutical ingredient (API) on its own, these metrics indicate that downstream derivatives (such as spiro-quinazolines) will likely possess excellent membrane permeability and central nervous system (CNS) penetration capabilities.
Mechanistic Causality: The Condensation Pathway
The synthesis of CAS 7149-51-1 relies on the acid-catalyzed condensation of 2-amino-1-cyclohexene-1-carboxamide with cyclohexanone. Because the enamine nitrogen is weakly nucleophilic (due to the aforementioned push-pull conjugation), the reaction requires strict catalytic and thermodynamic control to proceed efficiently.
Figure 1: Acid-catalyzed condensation pathway for CAS 7149-51-1 synthesis.
The Role of the Catalyst
p-Toluenesulfonic acid (p-TsOH) is selected over inorganic acids because of its high solubility in organic solvents like toluene. It protonates the carbonyl oxygen of cyclohexanone, drastically increasing the electrophilicity of the carbonyl carbon, thereby enabling the weakly nucleophilic amine to attack and form the tetrahedral hemiaminal intermediate.
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or chemical indicator that confirms the success of the operation without strictly requiring immediate spectroscopic analysis.
Step-by-Step Synthesis Workflow
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Reagent Preparation & Stoichiometry:
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Charge a round-bottom flask with 2-amino-1-cyclohexene-1-carboxamide (1.0 eq) and cyclohexanone (1.2 eq).
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Causality: A 20% molar excess of the ketone is used to drive the equilibrium toward the product and compensate for any minor evaporative losses during reflux.
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Solvent & Catalyst Addition:
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Suspend the reactants in anhydrous toluene (10 mL per gram of amine) and add p-TsOH (0.05 eq).
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Causality: Toluene is chosen because it forms a minimum-boiling azeotrope with water (boiling at ~85°C), which is critical for the next step.
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Azeotropic Distillation (The Self-Validating Step):
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Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).
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Validation: Monitor the water meniscus in the Dean-Stark trap. For a 100 mmol scale reaction, exactly 1.8 mL of water should collect. The physical cessation of water accumulation is your primary indicator of reaction completion.
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Quenching and Workup:
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Cool the reaction to room temperature and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL).
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Causality: The basic wash neutralizes the p-TsOH catalyst. If the acid is not neutralized, the imine bond may undergo reverse hydrolysis back to the starting materials during aqueous workup.
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Isolation:
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield pure CAS 7149-51-1.
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Downstream Pharmacological Applications: Spiro-Heterocycles
In drug development, flat, planar molecules often suffer from poor solubility and off-target toxicity. CAS 7149-51-1 is utilized to synthesize spiro-quinazolines , which introduce a three-dimensional, sp³-rich structural complexity[2].
Figure 2: Downstream cyclization of CAS 7149-51-1 into spiro-quinazoline scaffolds.
Upon thermal or further acidic activation, the carboxamide nitrogen of CAS 7149-51-1 attacks the imine carbon, resulting in an intramolecular ring closure. The resulting spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-one derivatives are highly privileged scaffolds investigated for antimicrobial, anticonvulsant, and targeted anticancer activities[3].
Analytical Characterization Standards
To definitively validate the synthesized CAS 7149-51-1, compare your isolated product against the following spectroscopic benchmarks:
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Infrared (IR) Spectroscopy: The most immediate confirmation is the disappearance of the strong ketone C=O stretch (~1715 cm⁻¹) from the cyclohexanone starting material. You should observe a new, sharp imine C=N stretch at 1640–1660 cm⁻¹ , alongside the primary amide C=O stretch (~1680 cm⁻¹).
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Mass Spectrometry (ESI-MS): Look for the molecular ion peak[M+H]⁺ at m/z 221.16 [3].
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¹H NMR (CDCl₃, 400 MHz): The absence of the primary amine protons (typically a broad singlet around 5.0-6.0 ppm in the starting material) and the presence of complex, overlapping multiplets between 1.5–2.5 ppm corresponding to the 16 aliphatic protons of the two cyclohexane rings.
References
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ChemSynthesis. "2-(cyclohexylideneamino)-1-cyclohexene-1-carboxamide - Synthesis and Physical Properties." ChemSynthesis Chemical Database. Available at:[Link]
